molecular formula C12H26O B157926 5-Dodecanol CAS No. 10203-33-5

5-Dodecanol

Cat. No.: B157926
CAS No.: 10203-33-5
M. Wt: 186.33 g/mol
InChI Key: AVERNHDYEFYHIV-UHFFFAOYSA-N
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Description

5-Dodecanol, also known as dodecan-5-ol, is an organic compound with the molecular formula C12H26O. It is a fatty alcohol characterized by a twelve-carbon chain with a hydroxyl group attached to the fifth carbon atom. This compound is a colorless, tasteless, and odorless solid at room temperature and is commonly used in various industrial applications due to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Dodecanol can be synthesized through several methods. One common laboratory method involves the reduction of ethyl laurate using the Bouveault-Blanc reduction process. This method employs sodium metal and ethanol as reducing agents to convert ethyl laurate into this compound .

Industrial Production Methods: Industrially, this compound is often produced from palm kernel oil or coconut oil fatty acids and methyl esters through hydrogenation. The Ziegler process is another synthetic route, which involves the oligomerization of ethylene followed by oxidation and hydrogenation to yield the desired fatty alcohol .

Chemical Reactions Analysis

Types of Reactions: 5-Dodecanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid.

    Reduction: It can be reduced to form dodecane.

    Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acid chlorides and alcohols are used to form esters, while alkyl halides are used to form ethers.

Major Products:

Scientific Research Applications

5-Dodecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-dodecanol involves its interaction with lipid bilayers in cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. In the context of its use as a surfactant, this compound reduces surface tension, enhancing the mixing and spreading of liquids .

Comparison with Similar Compounds

    Dodecan-1-ol (Lauryl Alcohol): A fatty alcohol with a hydroxyl group at the first carbon atom.

    Dodecanal: An aldehyde with a similar carbon chain length but with an aldehyde group instead of a hydroxyl group.

    Dodecanoic Acid (Lauric Acid): A fatty acid with a carboxyl group at the end of the carbon chain.

Uniqueness: 5-Dodecanol is unique due to the position of its hydroxyl group on the fifth carbon atom, which imparts distinct chemical and physical properties compared to its isomers and other similar compounds. This positional difference influences its reactivity and applications in various fields .

Properties

IUPAC Name

dodecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVERNHDYEFYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030176
Record name Dodecan-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10203-33-5
Record name 5-Dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10203-33-5
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Record name Dodecan-5-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-DODECANOL
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Record name Dodecan-5-ol
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Record name Dodecan-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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